(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine
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Overview
Description
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine is a complex organic compound that features a piperazine ring substituted with an isopropyl group, a methyl group on the pyridine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Isopropyl Group: The piperazine ring is then reacted with isopropyl bromide to introduce the isopropyl group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group: The methyl group is introduced to the pyridine ring through a Friedel-Crafts alkylation reaction.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imines, amides.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted piperazine derivatives.
Scientific Research Applications
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential as a pharmacological agent.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine
- **(6-(4-Methylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine
- **(6-(4-Isopropylpiperazin-1-yl)-3-methylpyridin-5-yl)methanamine
Uniqueness
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring and the methanamine group on the pyridine ring contribute to its unique binding characteristics and potential therapeutic applications.
Properties
Molecular Formula |
C14H24N4 |
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Molecular Weight |
248.37 g/mol |
IUPAC Name |
[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-4-6-18(7-5-17)14-12(3)8-13(9-15)10-16-14/h8,10-11H,4-7,9,15H2,1-3H3 |
InChI Key |
QDRSHERHWYNRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)CN |
Origin of Product |
United States |
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